molecular formula C19H16O2 B11845428 3,5-Dibenzyl-4H-pyran-4-one

3,5-Dibenzyl-4H-pyran-4-one

Cat. No.: B11845428
M. Wt: 276.3 g/mol
InChI Key: WPSJAGAKONPYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibenzyl-4H-pyran-4-one is a chemical compound offered for research and development purposes. This product is intended for use by qualified researchers in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use. The 4H-pyran-4-one core is a structure of significant interest in medicinal and organic chemistry . Compounds featuring this scaffold are frequently investigated for their diverse biological activities, which can include antimicrobial and antitumor properties . The dibenzyl substituents on this particular derivative make it a valuable intermediate for further chemical exploration and synthesis. The compound is strictly for research use and must be handled by trained professionals with appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

3,5-dibenzylpyran-4-one

InChI

InChI=1S/C19H16O2/c20-19-17(11-15-7-3-1-4-8-15)13-21-14-18(19)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2

InChI Key

WPSJAGAKONPYBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=COC=C(C2=O)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 4h Pyran 4 One Architectures

Established Synthetic Routes to 4H-Pyran-4-ones

The construction of the 4H-pyran-4-one core can be achieved through a variety of synthetic strategies. These methods often employ readily available starting materials and proceed through well-understood reaction mechanisms.

Multicomponent Reaction Strategies for 4H-Pyran Derivative Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like 4H-pyran derivatives from simple precursors in a single step. researchgate.net These reactions are characterized by their high atom economy and procedural simplicity. A common MCR approach for the synthesis of polyfunctionalized 4H-pyrans involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a 1,3-dicarbonyl compound. scirp.orgccsenet.org The reaction typically proceeds under the influence of a catalyst, which can range from basic catalysts to heterogeneous systems. scirp.orgccsenet.org The general mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 1,3-dicarbonyl compound, and subsequent intramolecular cyclization and dehydration to afford the final 4H-pyran ring. ccsenet.org

Knoevenagel Condensation and Michael Addition Sequences

The sequence of a Knoevenagel condensation followed by a Michael addition is a cornerstone in the synthesis of many heterocyclic systems, including 4H-pyrans. ccsenet.org The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to form a C=C double bond. nih.gov This is often the initial step in a domino reaction sequence for pyran synthesis. Following the formation of the Knoevenagel adduct, a Michael acceptor is generated, which then undergoes a conjugate addition by a nucleophile, typically a 1,3-dicarbonyl compound. This Michael addition sets the stage for the final intramolecular cyclization to form the pyran ring. The choice of catalyst and reaction conditions can be tuned to favor the desired product and yield.

Prins Cyclization Strategies for Pyranone Core Construction

The Prins cyclization is another effective method for the construction of pyran rings. This reaction typically involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. ccsenet.orgtandfonline.com The mechanism proceeds through the formation of an oxocarbenium ion intermediate, which then undergoes an intramolecular cyclization. tandfonline.com Variations of the Prins cyclization have been developed to yield tetrahydropyran-4-ones, which are closely related to the 4H-pyran-4-one core. rsc.org For instance, a silyl enol ether Prins cyclization has been developed for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones. sciencemadness.org This methodology involves the condensation of a hydroxy silyl enol ether with an aldehyde, promoted by a Lewis acid, to afford the substituted tetrahydropyran-4-one. sciencemadness.org

Specific Synthetic Approaches and Isomerization Pathways for 3,5-Dibenzyl-4H-pyran-4-one

The synthesis of the specifically substituted this compound often requires tailored approaches that utilize the reactivity of dibenzyl ketone as a key starting material.

One notable method for the preparation of 3,5-diaryl-4H-pyran-4-ones, which is directly applicable to the dibenzyl analogue, involves the reaction of 1,3-diarylacetone derivatives with N,N-dimethylformamide dimethyl acetal (DMFDMA). tandfonline.comtandfonline.com This approach offers a convenient route to the target compound. The reaction of dibenzyl ketone with DMFDMA likely proceeds through the formation of an enamine intermediate, which then undergoes further reaction and cyclization to form the pyranone ring.

Another significant synthetic route involves the condensation of para,para'-disubstituted dibenzyl ketones with acetic acid in the presence of polyphosphoric acid (PPA). tandfonline.comtandfonline.com This method has been reported for the synthesis of 2,6-dimethyl-3,5-bis(para-substituted phenyl)-4H-pyran-4-ones and provides a strong precedent for the synthesis of the 3,5-dibenzyl derivative. Polyphosphoric acid acts as both a catalyst and a dehydrating agent, facilitating the necessary condensation and cyclization steps. ccsenet.orgrsc.org

A key publication by Leonard and Choudhury specifically addresses the formation of substituted 3,5-dibenzyl-4H-pyran-4-ones through an isomerization process. acs.org While the full details of the isomerization pathway from this source are not extensively detailed in the available literature, it highlights a dedicated study into the formation of this specific pyranone derivative.

Catalytic Systems in 4H-Pyran-4-one Synthesis

The use of catalysts is central to many synthetic strategies for 4H-pyran-4-ones, offering improved reaction rates, yields, and often, milder reaction conditions.

Transition Metal-Mediated Syntheses (e.g., Palladium-mediated C-C bond formation)

Transition metal catalysis, particularly utilizing palladium, has become a cornerstone for the requisite construction of C-C bonds in organic synthesis. rsc.org These methods are prized for their efficiency, selectivity, and mild reaction conditions, making them highly suitable for the synthesis of complex, functionalized molecules like 4H-pyran-4-ones. rsc.org

A notable advancement in this area is the use of palladium nanoparticles as a novel and reusable catalyst for the synthesis of various pyran derivatives. scirp.orgscirp.org This ligand-free approach offers a simple, cost-effective, and easy-to-handle protocol. scirp.org The synthesis is typically a one-pot reaction involving an aryl aldehyde, malononitrile, and a C-H activated compound, proceeding via a Knoevenagel condensation followed by a Michael addition reaction. scirp.orgscirp.org The palladium nanoparticles, often generated in situ from the reduction of palladium chloride (PdCl₂), can be recovered and reused multiple times without a significant loss of catalytic activity. scirp.orgscirp.org

The catalytic properties of metal nanoparticles are influenced by their size and crystal structure. scirp.org For instance, palladium nanoparticles with an average size range of 30-40 nm have proven effective in these syntheses. scirp.org The robustness of palladium catalysis has been widely exploited by researchers in both academic and pharmaceutical settings for the synthesis of medicinally important intermediates and final products on both small and large scales. rsc.org

Table 1: Palladium Nanoparticle-Catalyzed Synthesis of Pyran Derivatives
EntryAryl AldehydeActive Methylene CompoundYield (%)Reference
14-ChlorobenzaldehydeMalononitrile94 scirp.orgscirp.org
2BenzaldehydeMalononitrile92 scirp.orgscirp.org
34-MethoxybenzaldehydeMalononitrile95 scirp.orgscirp.org
43-NitrobenzaldehydeMalononitrile96 scirp.orgscirp.org
54-MethylbenzaldehydeMalononitrile90 scirp.orgscirp.org

N-Heterocyclic Carbene (NHC) Catalysis in Pyranone Synthesis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of a wide array of organic compounds, including pyranone architectures. rsc.orgchalmers.se Since the isolation of stable NHCs in the 1990s, their application in catalysis has grown dramatically, offering a versatile and efficient alternative to traditional metal catalysts. isca.me

NHC catalysis operates through various activation modes, enabling the formation of key reactive intermediates such as the Breslow intermediate, homoenolates, and α,β-unsaturated acyl azoliums from readily available substrates like aldehydes. rsc.orgisca.me These intermediates then participate in a variety of transformations to construct complex heterocyclic systems.

One prominent application is the asymmetric hetero-Diels-Alder reaction. For example, NHC-catalyzed redox reactions between α-aroyloxyaldehydes and β-trifluoromethyl enones produce dihydropyranones with a trifluoromethyl substituent in good yields and with excellent stereoselectivity. nih.gov This process is stereospecific, meaning the geometry of the starting enone dictates the stereochemistry of the final product. nih.gov NHC catalysis has also been successfully employed in the annulation of enals and vinyl ketones to afford dihydropyranones. researchgate.net Although significant progress has been made, a common challenge in NHC catalysis is the requirement for relatively high catalyst loadings, often between 10–20%. rsc.org

Table 2: Examples of NHC-Catalyzed Pyranone Synthesis
Reaction TypeSubstratesProductYield (%)StereoselectivityReference
Asymmetric Hetero-Diels-Alderα-Aroyloxyaldehydes + β-Trifluoromethyl enonesTrifluoromethyl dihydropyranonesUp to 81>95:5 dr, >99% ee nih.gov
[3+3] Annulationβ-Ketoesters + EnynalsPentasubstituted 4H-pyransGoodNot specified organic-chemistry.org
[2+4] CyclizationAlkynyl ester + α,β-Unsaturated ketoneHighly substituted 4H-pyransGoodNot specified organic-chemistry.org

Green Chemistry Principles Applied to Pyranone Synthesis

The principles of green chemistry provide a framework for developing more sustainable and environmentally benign chemical processes. chalmers.segreenchemistry-toolkit.org In the context of pyranone synthesis, these principles are being applied to create methods that are not only efficient but also minimize waste, avoid hazardous substances, and utilize renewable resources.

A key aspect of green pyranone synthesis is the use of eco-friendly catalysts and reaction media. For instance, task-specific ionic liquids like [bmim]OH have been used as efficient and reusable catalysts for the synthesis of 4H-pyrans and 4H-pyrano[2,3-c]pyrazoles under solvent-free conditions. tandfonline.comresearchgate.net This approach offers high yields, short reaction times, and easy recovery of the catalyst. tandfonline.com Similarly, heterogeneous bionanocatalysts, such as starch-supported copper ferrite (CuFe₂O₄@starch), have been developed for the synthesis of 4H-pyran derivatives. royalsocietypublishing.org These magnetic nanocomposites can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. royalsocietypublishing.org

The use of water as a solvent is another hallmark of green synthesis. nih.gov Multicomponent reactions for synthesizing highly substituted 4H-pyrans have been successfully carried out in water using simple catalysts like triethylamine, sometimes assisted by ultrasound to enhance reaction rates. nih.gov These methods are appealing due to their simple procedures, clean reactions, and excellent product yields. nih.gov Such protocols address several principles of green chemistry, including waste prevention, use of safer solvents, and catalysis. chalmers.segreenchemistry-toolkit.orgroyalsocietypublishing.org

Table 3: Comparison of Green Synthetic Protocols for 4H-Pyran Derivatives
CatalystSolvent/ConditionsKey AdvantagesReference
[bmim]OH (task-specific ionic liquid)Solvent-free, 50-60°CHigh yields, short reaction times, catalyst reusability tandfonline.com
CuFe₂O₄@starch (magnetic bionanocatalyst)Ethanol (B145695), Room temperatureMild conditions, easy magnetic recovery, catalyst reusability (≥6 times) royalsocietypublishing.org
Triethylamine (Et₃N)Water, Ultrasound-assistedSimple procedure, clean reaction, excellent yields, use of water nih.gov
Ammonium acetateAcetic acidEco-friendly catalyst for formal oxa-[3+3] cycloaddition rsc.org

Chemical Reactivity and Mechanistic Investigations of 4h Pyran 4 Ones

Pericyclic Transformations of 4H-Pyran-4-ones

Pericyclic reactions, which proceed through a concerted cyclic transition state, are fundamental to the reactivity of 4H-pyran-4-ones. scribd.com These reactions, including electrocyclization and cycloaddition, allow for the efficient construction of complex molecular architectures.

Electrocyclization reactions involve the formation of a sigma bond at the expense of a pi bond within an open conjugated system, leading to a cyclic product. scribd.com In the context of pyranone systems, 6π-electrocyclization is a key transformation. For instance, dienyl diketones can undergo a neutral 6π electrocyclization promoted by the nucleophilic tertiary amine DABCO to afford 2H-pyrans. nih.govacs.org This process competes with a 4π electrocyclization (Nazarov cyclization) that leads to cyclopentenones. nih.gov The outcome is highly dependent on the nature of the nucleophile used. nih.gov

Intermolecular domino C-acylation/6π-oxaelectrocyclization between β-ketoesters and α,β-unsaturated acid chlorides provides a direct route to polysubstituted 5-carboalkoxy-2,3-dihydro-4H-pyran-4-ones. researchgate.net This tandem reaction highlights the utility of electrocyclization in the one-pot synthesis of complex pyranone structures. researchgate.net

Table 1: Examples of Electrocyclization Reactions in Pyranone Synthesis

Reactants Catalyst/Conditions Product Reaction Type
Dienyl diketones DABCO 2H-Pyrans 6π Electrocyclization

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.orgorganic-chemistry.org 4H-pyran-4-ones can participate as either the diene or dienophile component, although their reactivity is influenced by their electronic properties. The reaction is a powerful tool for constructing cyclohexene (B86901) derivatives and related heterocyclic systems. wikipedia.org

The electronic nature of the substituents on the pyranone ring plays a crucial role. Electron-withdrawing groups on the dienophile facilitate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org Conversely, electron-rich dienes are generally more reactive. organic-chemistry.org The hetero-Diels-Alder reaction, where a heteroatom is part of the diene or dienophile, is a significant variant for synthesizing six-membered heterocycles. wikipedia.orgacs.org Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the retro-Diels-Alder reactions of 4H-pyran, providing insights into the thermodynamics and kinetics of these processes. researchgate.net

Nucleophilic and Electrophilic Reactivity of the 4H-Pyran-4-one Core

The reactivity of the 4H-pyran-4-one core is characterized by its dual electrophilic and nucleophilic nature. nih.gov A nucleophile is a species that donates an electron pair to form a new covalent bond, while an electrophile accepts an electron pair. masterorganicchemistry.comkhanacademy.org

The carbonyl group at the C4 position renders the ring susceptible to nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond. Additionally, the carbons at the C2 and C6 positions can also exhibit electrophilic character. Nucleophiles, which are electron-rich species, can attack these electron-deficient centers. libretexts.org Common nucleophiles include amines, thiols, and carbanions. libretexts.org

Photochemical Transformations of 4H-Pyran-4-ones

Photochemistry offers unique pathways for the transformation of 4H-pyran-4-ones, leading to structurally diverse products that are often inaccessible through thermal reactions.

Upon irradiation, certain cyclic ketones can undergo a photo-Favorskii rearrangement, which results in ring contraction. nih.gov For 4H-pyran-4-ones, photochemical irradiation can lead to the formation of furan (B31954) derivatives. For example, the UV irradiation of 2,6-dimethyl-4H-pyran-4-one yields 4,5-dimethyl-2-furaldehyde. The proposed mechanism for this photorearrangement is believed to proceed through a route analogous to the photochemical transformations of cyclohexa-2,5-dienones. rsc.org

The efficiency of such ring-contraction reactions can be influenced by factors like ring strain in potential intermediates. nih.gov

A significant photochemical transformation of 4H-pyran-4-ones is their rearrangement to the isomeric 2H-pyran-2-ones. rsc.orgrsc.org Irradiation of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones with a medium-pressure mercury lamp has been shown to yield the corresponding 3,6-diphenyl-4,5-disubstituted-2H-pyran-2-ones. rsc.orgrsc.org

This photorearrangement provides a novel route to 2H-pyran-2-one isomers, which are not readily accessible through other synthetic methods. rsc.org The reaction proceeds under neutral conditions and has been demonstrated for various substituted 4H-pyran-4-ones.

Table 2: Photochemical Rearrangement of Substituted 4H-Pyran-4-ones

Starting Material Irradiation Conditions Product Yield
2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one Medium-pressure Hg lamp, Acetonitrile 4,5-Dimethyl-3,6-diphenyl-2H-pyran-2-one 67%

Photodimerization and Oxetane (B1205548) Formation

The photochemical reactivity of 4H-pyran-4-ones often involves [2+2] cycloaddition reactions, leading to the formation of photodimers or oxetanes in the presence of suitable reaction partners. In the case of 3,5-Dibenzyl-4H-pyran-4-one, the bulky benzyl (B1604629) groups at the 3 and 5 positions are expected to exert significant steric hindrance. This steric crowding can be anticipated to impede the intermolecular approach required for photodimerization, potentially favoring other photochemical pathways or requiring more forcing conditions for dimerization to occur.

Excited State Dynamics and Ring-Opening Propensities

Upon absorption of light, this compound is promoted to an electronically excited state, from which it can undergo various photophysical and photochemical processes. The nature of the substituents on the 4H-pyran-4-one ring is known to significantly influence the properties of the excited state and, consequently, the reaction pathways it can follow.

Research on related 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones has shown that irradiation can lead to a photochemical rearrangement to the corresponding 2H-pyran-2-ones. acs.org This transformation is believed to proceed through a series of intermediates initiated by the excited state of the pyranone. While the phenyl groups in this reported study are directly conjugated with the pyranone ring, the benzyl groups in this compound are insulated by a methylene (B1212753) bridge. This difference in electronic communication with the pyranone core will likely alter the energy and reactivity of the excited state. The benzyl groups, being bulky but not in direct conjugation, may primarily exert a steric influence on the rearrangement process. It is plausible that this compound could also undergo a similar ring-opening and rearrangement cascade upon irradiation, although the specific intermediates and the efficiency of the process may differ. The presence of the flexible benzyl groups might also open up alternative deactivation pathways for the excited state, such as intramolecular energy transfer or quenching mechanisms.

Ring Expansion and Skeletal Rearrangement Mechanisms

The rigid framework of the 4H-pyran-4-one ring can be induced to undergo ring expansion and skeletal rearrangements under specific catalytic conditions, providing access to a variety of more complex heterocyclic structures.

Fe(III)-Catalyzed Reductive Radical Ring Expansion

While direct experimental evidence for the Fe(III)-catalyzed reductive radical ring expansion of this compound is not available in the surveyed literature, theoretical studies on analogous systems provide a potential mechanistic framework. For instance, the Fe(III)-catalyzed ring expansion of cyclopropenone has been investigated, suggesting a pathway that could be conceptually extended to 4H-pyran-4-ones. Such a reaction would likely involve the generation of a radical species which then adds to the pyranone ring, initiating a ring expansion cascade. The benzyl groups at the 3 and 5 positions would be expected to influence the stability of any radical intermediates and direct the regiochemical outcome of the rearrangement.

It is important to note that iron catalysts, including Fe(III) and Fe₂O₃, have been employed in the synthesis of various 4H-pyran derivatives through multicomponent reactions. researchgate.netorganic-chemistry.orggrowingscience.com These reactions, however, typically involve the construction of the pyran ring rather than its subsequent rearrangement.

Pyrone Remodeling Strategies for Diverse Heterocycles

The 4H-pyran-4-one scaffold can serve as a versatile building block in "pyrone remodeling" strategies for the synthesis of a wide array of other heterocyclic systems. These strategies often involve a ring-opening of the pyrone, followed by a recyclization with a suitable partner.

For this compound, such a strategy could involve a nucleophilic attack at the C2 or C6 position, leading to the opening of the pyranone ring to form a 1,5-dicarbonyl intermediate. The presence of the benzyl groups at the former 3 and 5 positions would be retained in this intermediate, influencing its subsequent reactivity. This reactive intermediate could then be trapped intramolecularly or intermolecularly with a variety of reagents to construct new heterocyclic rings. For example, reaction with hydrazines could lead to the formation of pyridazine (B1198779) derivatives, while reaction with hydroxylamine (B1172632) could yield oxazine (B8389632) derivatives. The specific reaction conditions and the nature of the trapping agent would determine the final heterocyclic product. The benzyl groups would likely play a role in directing the cyclization and influencing the stereochemistry of the final product.

Structure-Reactivity Relationships in 4H-Pyran-4-one Derivatives

The reactivity of the 4H-pyran-4-one ring is profoundly influenced by the electronic and steric properties of its substituents. In this compound, the benzyl groups at the 3 and 5 positions exert a combination of these effects.

Electronically, the benzyl groups are not in direct conjugation with the pyranone ring, so their electronic influence is primarily inductive. As alkyl-like substituents, they are weakly electron-donating, which would slightly increase the electron density of the pyranone ring compared to the unsubstituted parent compound. This could have a modest effect on the reactivity of the carbonyl group and the double bonds.

The most significant influence of the 3,5-dibenzyl substituents is likely steric. The bulky nature of the benzyl groups can hinder the approach of reagents to the adjacent positions on the ring (C2, C4, and C6). This steric hindrance can affect the rates and regioselectivity of various reactions. For example, in nucleophilic additions to the carbonyl group or to the α,β-unsaturated system, the attack may be directed to the less hindered face of the molecule. Similarly, in cycloaddition reactions, the facial selectivity would be influenced by the steric bulk of the benzyl groups.

Studies on other 3,5-disubstituted pyranone derivatives have shown that the nature of these substituents can dramatically alter the course of a reaction. For instance, the photochemical rearrangement of 3,5-diphenyl-4H-pyran-4-ones proceeds efficiently, highlighting the influence of aryl substituents. acs.org The replacement of these aryl groups with non-conjugated benzyl groups in this compound is expected to modify the excited state properties and potentially lead to different photochemical outcomes. A comparative analysis of the reactivity of a series of 3,5-disubstituted 4H-pyran-4-ones would be necessary to fully elucidate the specific role of the benzyl groups in directing the chemical behavior of this particular derivative.

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 3,5-Dibenzyl-4H-pyran-4-one in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecule's framework.

¹H NMR and ¹³C NMR for Pyranone Ring Systems

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The two vinylic protons on the pyranone ring (H-2 and H-6) would appear as a singlet in the downfield region, typically around δ 7.0-7.5 ppm, due to the deshielding effect of the ring oxygen and the conjugated carbonyl group. The four benzylic protons of the two CH₂ groups would also resonate as a singlet, expected in the range of δ 3.5-4.0 ppm. The ten aromatic protons from the two benzyl (B1604629) groups would appear as a complex multiplet in the aromatic region (δ 7.2-7.4 ppm). rsc.orgbeilstein-journals.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the structure. beilstein-journals.orgmdpi.com The carbonyl carbon (C-4) is the most deshielded, with a characteristic chemical shift expected around δ 180-185 ppm. The olefinic carbons of the pyranone ring substituted with the benzyl groups (C-3 and C-5) would appear around δ 115-125 ppm, while the unsubstituted olefinic carbons (C-2 and C-6) are expected near δ 160-165 ppm. The benzylic carbons (CH₂) typically resonate in the δ 30-40 ppm range. The aromatic carbons of the benzyl substituents will show several signals in the δ 125-140 ppm region. mdpi.com

Predicted NMR Data for this compound

Assignment¹H NMR (Predicted δ, ppm)¹³C NMR (Predicted δ, ppm)
H-2, H-6~7.3 (s, 2H)~162
C-3, C-5-~120
C-4 (C=O)-~182
Benzylic CH₂~3.7 (s, 4H)~35
Aromatic C-H~7.3 (m, 10H)~126-129
Aromatic C (quaternary)-~138

2D NMR Spectroscopy for Complex Pyranone Derivatives

For complex molecules like this compound, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment. nih.govipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, it would primarily show correlations within the aromatic spin systems of the benzyl groups, helping to differentiate the ortho, meta, and para protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. researchgate.net This would definitively link the proton signals for H-2/H-6, the benzylic CH₂, and the aromatic protons to their corresponding carbon signals (C-2/C-6, benzylic C, and aromatic C-H).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. Key HMBC correlations for structural confirmation would include:

Correlation from the benzylic protons (CH₂) to the pyranone ring carbons C-3 and C-5, as well as to the quaternary aromatic carbon of the benzyl group.

Correlation from the vinylic protons H-2/H-6 to the carbonyl carbon C-4 and to the substituted carbons C-3/C-5. mdpi.com

These 2D techniques collectively provide a detailed connectivity map of the entire molecule, leaving no ambiguity in the final structure determination. nih.govlibretexts.org

In Situ/Operando NMR Techniques for Mechanistic Studies

While specific in situ NMR studies on the formation of this compound are not widely reported, this technique is invaluable for understanding the reaction mechanisms of pyranone synthesis. By monitoring the reaction mixture directly in the NMR tube over time, researchers can identify reaction intermediates, determine reaction kinetics, and elucidate the mechanistic pathway. For instance, the cyclization of a precursor 1,3,5-triketone to form the 4H-pyran-4-one ring could be followed by observing the disappearance of the precursor signals and the concurrent appearance of the characteristic pyranone proton and carbon signals. This approach provides dynamic information that is inaccessible through the analysis of the final product alone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of this compound (C₁₉H₁₆O₂). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion (M⁺·), confirming the elemental composition. For C₁₉H₁₆O₂, the calculated exact mass is 276.1150 g/mol .

Under electron ionization (EI), the molecular ion undergoes characteristic fragmentation, providing structural clues. chemguide.co.uklibretexts.org The fragmentation pattern is dominated by the stability of the resulting fragments. libretexts.orgyoutube.com A key feature in the mass spectrum of this compound would be the prominent peak corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, which is a hallmark of compounds containing a benzyl group.

Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFormulaFragmentation Pathway
276Molecular Ion [M]⁺·[C₁₉H₁₆O₂]⁺·-
185[M - C₇H₇]⁺[C₁₂H₉O₂]⁺Loss of a benzyl radical
157[M - C₇H₇ - CO]⁺[C₁₁H₉O]⁺Subsequent loss of carbon monoxide
91Tropylium ion[C₇H₇]⁺Benzylic cleavage (often the base peak)

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within the this compound molecule by probing their characteristic vibrational modes. scifiniti.com

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the stretching of the conjugated carbonyl group (ν C=O), typically observed in the region of 1640-1660 cm⁻¹. Other significant bands include:

C=C Stretching (ν C=C): Multiple bands between 1500-1620 cm⁻¹ arising from the pyranone ring and the aromatic rings.

C-O-C Stretching (ν C-O-C): A strong band for the ether linkage in the pyranone ring, usually found around 1200-1250 cm⁻¹.

C-H Stretching (ν C-H): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzylic CH₂ groups appear just below 3000 cm⁻¹.

C-H Bending (δ C-H): Out-of-plane bending bands for the aromatic protons are found in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern. researchgate.net

Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C bonds in the aromatic and pyranone rings, often give rise to strong Raman signals, whereas the polar C=O group typically shows a weaker signal compared to its IR absorption. researchgate.net

Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Aromatic C-H Stretch3030 - 3100Medium
Aliphatic C-H Stretch (CH₂)2850 - 2960Medium
C=O Stretch (conjugated)1640 - 1660Strong
C=C Stretch (ring)1500 - 1620Medium-Strong
C-O-C Stretch (ether)1200 - 1250Strong
Aromatic C-H Out-of-Plane Bend690 - 900Strong

X-ray Diffraction Analysis (Single Crystal and Powder) for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction: Analysis of a suitable single crystal of this compound would reveal the exact conformation of the molecule in the solid state. mdpi.com It would confirm the planarity or near-planarity of the 4H-pyran-4-one ring system. researchgate.net Furthermore, it would detail the orientation of the two benzyl substituents relative to the central pyranone core. The crystal packing analysis would elucidate intermolecular forces, such as C-H···O hydrogen bonds or π–π stacking interactions between the aromatic rings, which govern the macroscopic crystal structure. researchgate.net

Powder X-ray Diffraction (PXRD): While single-crystal analysis provides the most detailed structural information, PXRD is a valuable tool for analyzing polycrystalline or powder samples. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. It is used to confirm the identity of a synthesized bulk sample by comparing its PXRD pattern to one calculated from single-crystal data, and to assess sample purity and polymorphism.

Advanced Electron Microscopy Techniques (SEM, TEM) for Morphological Insights

A thorough search of scientific databases and research articles did not yield any specific studies that have utilized Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to investigate the morphology of this compound. These techniques are invaluable for providing high-resolution images of a compound's surface topography, particle size, and shape (in the case of SEM), as well as internal structure and crystallinity (in the case of TEM).

The absence of such data means that insights into the micro or nano-scale structure of this compound, which could be crucial for understanding its solid-state properties and potential applications in materials science, are currently not documented.

Other Spectroscopic Methods (e.g., UV-Vis, Absorption & Emission Spectroscopy)

UV-Vis absorption spectroscopy would reveal the wavelengths of light the compound absorbs, providing information about the energy levels of its electrons. Emission spectroscopy, on the other hand, would characterize the light emitted by the molecule after excitation, offering insights into its potential as a luminophore or for applications in sensing and imaging.

Without experimental spectra and associated data tables, a detailed discussion on the specific absorption and emission characteristics of this compound cannot be provided at this time. Further experimental investigation is required to elucidate these fundamental properties.

Computational Chemistry and Theoretical Modeling of 4h Pyran 4 Ones

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. mpg.deesqc.org DFT calculations provide detailed information about electron distribution, molecular orbitals, and reactivity descriptors. Studies on the 4H-pyran-4-one core reveal that it has low aromaticity. scite.ai

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For the parent 4H-pyran-4-one, these values help in understanding its electronic transitions and potential as a building block in larger molecular systems. covenantuniversity.edu.ng

Table 1: Calculated Electronic Properties of 4H-Pyran-4-one (Model System)

Parameter Value Significance
HOMO Energy Varies with basis set Region of electron donation
LUMO Energy Varies with basis set Region of electron acceptance
HOMO-LUMO Gap Varies with basis set Indicator of chemical reactivity and stability

Note: Specific values depend on the functional and basis set used in the calculation, such as B3LYP. nih.govicrc.ac.ir

DFT is also employed to compute geometric parameters like bond lengths and angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov Furthermore, reactivity descriptors such as molecular electrostatic potential (MEP) maps can identify the electrophilic and nucleophilic sites within the molecule, guiding the prediction of its reaction behavior. mdpi.com

Theoretical Investigations of Pyranone Ring Systems and Conformational Transitions

The three-dimensional structure of pyranone derivatives is fundamental to their function. Theoretical investigations, often in conjunction with experimental methods like NMR spectroscopy, are used to determine the most stable conformations of the pyranone ring. For substituted 4H-pyran-4-one systems, the pyran ring typically adopts a chair-like conformation. beilstein-journals.orgnih.gov

In halogenated pyran analogues, for instance, DFT calculations have corroborated that the standard ⁴C₁-like conformation is preferred, even in the presence of significant steric hindrance from axial substituents. nih.govresearchgate.net These studies reveal that repulsion between substituents can cause deviations in intra-annular torsion angles, which increase with the size of the interacting groups. beilstein-journals.orgnih.gov For 3,5-Dibenzyl-4H-pyran-4-one, the bulky benzyl (B1604629) groups would significantly influence the conformational preference and the rotational energy barrier of the C-C bonds connecting them to the pyranone ring.

Table 2: Representative Torsion Angles in a Substituted Pyran Ring

Torsion Angle Typical Value (Degrees) Description
O5-C1-C2-C3 Varies Defines the puckering of the ring
C1-C2-C3-C4 Varies Defines the puckering of the ring
C2-C3-C4-C5 Varies Defines the puckering of the ring
C3-C4-C5-O5 Varies Defines the puckering of the ring

Note: Values are highly dependent on the nature and position of substituents on the pyranone ring. beilstein-archives.org

Computational analysis can map the potential energy surface associated with conformational changes, identifying transition states and energy barriers between different conformers. This is crucial for understanding the dynamic behavior of the molecule in solution.

Computational Studies of Reaction Pathways and Energy Landscapes

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By modeling reaction pathways, researchers can calculate the activation energies and identify transition states for the synthesis of pyranone derivatives. This provides a detailed understanding of reaction kinetics and thermodynamics.

Various synthetic routes to 4H-pyran-4-ones, such as multicomponent reactions, cycloadditions, and ring transformations, have been investigated computationally. mdpi.comresearchgate.net For example, DFT calculations can be used to model the tandem Knoevenagel condensation followed by an electrocyclization reaction, a common strategy for synthesizing 2H-pyrans. nih.gov These studies help in understanding the regioselectivity and stereoselectivity of such reactions.

By mapping the energy landscape, computational models can compare different potential reaction pathways, allowing chemists to predict the most favorable conditions and reagents to achieve a desired product with high yield. This predictive capability accelerates the development of efficient and green synthetic methodologies. researchgate.net

Modeling of Photophysical Properties and Excited State Intramolecular Charge Transfer (TICT)

Many pyranone derivatives exhibit interesting photophysical properties, including fluorescence, making them candidates for use as fluorophores and in optical materials. nih.govmdpi.com Time-dependent DFT (TD-DFT) is a powerful method for modeling the electronic excited states of molecules and predicting their absorption and emission spectra. nih.gov

Key photophysical properties that can be modeled include:

Absorption and Emission Wavelengths: Corresponding to electronic transitions between ground and excited states.

Quantum Yield: The efficiency of the fluorescence process.

Stokes Shift: The difference between the maximum absorption and emission wavelengths. nih.govmdpi.com

Some donor-acceptor substituted fluorophores can undergo a process known as Twisted Intramolecular Charge Transfer (TICT) upon photoexcitation. rsc.orgrsc.org In the excited state, a part of the molecule twists, leading to a charge-separated state that often emits at a longer wavelength (a large Stokes shift) or relaxes non-radiatively. nih.gov The benzyl groups in this compound could potentially participate in such processes, influencing its fluorescence properties. Computational modeling can predict the geometry of the TICT state and the energy barrier to its formation, which are crucial for designing molecules with specific emissive properties. rsc.orgnih.gov

Predictive Modeling in Catalyst Design and Optimization for Pyranone Synthesis

Catalysts are often essential for the efficient and selective synthesis of complex molecules like pyranone derivatives. Computational modeling has become an indispensable tool in the rational design and optimization of catalysts. DFT calculations can be used to study the interactions between a catalyst and the reactants, providing insights into how the catalyst lowers the activation energy of a reaction. nih.gov

For instance, in palladium-catalyzed coupling reactions used to synthesize substituted pyranones, DFT can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. covenantuniversity.edu.ng This allows for the screening of different ligands and reaction conditions in silico to identify the most effective catalyst system.

Predictive modeling can also be applied to the design of nanocatalysts, such as ZnO nanoparticles, which have been used in the synthesis of pyrano[2,3-c]pyrazole derivatives. scispace.comresearchgate.net By simulating the adsorption of reactants onto the catalyst surface, researchers can understand the active sites and the mechanism of catalysis, leading to the development of more efficient and robust catalytic systems. mdpi.com

Derivatization and Functionalization Strategies

Regioselective Functionalization of the 4H-Pyran-4-one Ring System

The regioselective functionalization of the 4H-pyran-4-one ring is paramount for the targeted synthesis of derivatives with specific properties. The inherent electronic nature of the 4H-pyran-4-one core, characterized by an electron-deficient π-system due to the electron-withdrawing effect of the carbonyl group, dictates its reactivity towards both electrophilic and nucleophilic reagents.

The C2 and C6 positions of the 4H-pyran-4-one ring are electronically analogous to the β-positions of an α,β-unsaturated ketone, rendering them susceptible to nucleophilic attack. Conversely, the C3 and C5 positions, being in the α-position to the carbonyl, are less electrophilic and can be targeted by electrophiles, particularly after deprotonation to form an enolate-like species. The benzyl (B1604629) substituents at the 3 and 5 positions, being electron-donating, can influence the reactivity of the pyranone ring, potentially activating the C2 and C6 positions towards electrophilic substitution through resonance effects.

While specific studies on the regioselective functionalization of 3,5-dibenzyl-4H-pyran-4-one are not extensively documented, general principles of 4H-pyran-4-one chemistry can be applied. For instance, electrophilic substitution reactions, such as halogenation, are expected to occur at the C2 and C6 positions, provided that steric hindrance from the benzyl groups does not impede the approach of the electrophile. Nucleophilic addition reactions would likely target the C2 and C6 positions, leading to the formation of dihydropyranone derivatives.

Synthesis of Substituted 4H-Pyran-4-one Derivatives

The synthesis of substituted derivatives of this compound can be achieved through various synthetic routes, primarily involving the construction of the pyranone ring with pre-functionalized precursors or the post-synthesis modification of the parent compound.

One of the key methods for the synthesis of 3,5-diaryl-4H-pyran-4-ones involves the acid-catalyzed cyclization of 1,3-diaryl-substituted pentane-1,5-diones or related precursors. In the context of this compound, this would entail the cyclization of a suitably substituted dibenzyl ketone derivative. For instance, the condensation of a dibenzyl ketone with an appropriate three-carbon building block in the presence of a strong acid can lead to the formation of the desired pyranone ring.

Furthermore, the isomerization of divinyl ketones has been reported as a viable method for the synthesis of substituted γ-pyrones. This approach could be adapted for the synthesis of this compound derivatives by utilizing appropriately substituted divinyl ketone precursors. The reaction typically proceeds under thermal or acidic conditions, leading to a 6π-electrocyclization followed by tautomerization to yield the stable 4H-pyran-4-one ring system.

Introducing substituents onto a pre-formed this compound scaffold presents another synthetic avenue. This can be achieved through reactions targeting the benzylic positions of the substituents or the pyranone ring itself. For example, the benzylic methylene (B1212753) groups could be functionalized through radical halogenation followed by nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

C-C Bond Forming Reactions on the Pyranone Scaffold (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be effectively employed to functionalize the this compound scaffold. To utilize these methods, the pyranone ring must first be functionalized with a suitable leaving group, typically a halogen (e.g., Br, I) or a triflate. As discussed in the regioselectivity section, halogenation of the 4H-pyran-4-one ring is expected to occur at the C2 and/or C6 positions.

Once the halo-substituted pyranone is obtained, a variety of C-C bond-forming reactions can be performed. The Suzuki coupling , which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a versatile method for introducing aryl, heteroaryl, or vinyl substituents.

Coupling ReactionReagentsCatalyst/ConditionsProduct Type
Suzuki Coupling Aryl/vinyl boronic acid or esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl/vinyl substituted pyranone
Heck Coupling AlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Alkenyl substituted pyranone
Sonogashira Coupling Terminal alkynePd catalyst, Cu(I) co-catalyst, Base (e.g., amine)Alkynyl substituted pyranone
Stille Coupling OrganostannanePd catalystVarious (Aryl, vinyl, alkyl, etc.)

The Heck reaction , which couples an alkene with a halide, can be used to introduce alkenyl substituents. The Sonogashira coupling allows for the introduction of alkynyl moieties by reacting a terminal alkyne with the pyranone halide in the presence of palladium and copper co-catalysts. The Stille coupling , utilizing organostannanes, offers a broad scope for introducing various organic fragments. The successful application of these reactions on the this compound scaffold would provide access to a vast array of novel derivatives with extended conjugation and diverse structural features.

Design and Synthesis of Fused Pyranone Ring Systems (e.g., Pyrano[4,3-b]pyran-5(4H)-ones)

The construction of fused ring systems incorporating the 4H-pyran-4-one moiety leads to the development of novel heterocyclic scaffolds with unique three-dimensional structures and potentially enhanced biological activities. A notable example is the synthesis of pyrano[4,3-b]pyran-5(4H)-ones.

The synthesis of these fused systems often involves a multi-step sequence starting from a functionalized 4-hydroxy-2-pyrone. A common strategy involves the Michael addition of the 4-hydroxy-2-pyrone to an α,β-unsaturated nitrile, followed by cyclization to form the second pyran ring. While this approach starts from a different pyranone precursor, it highlights a general strategy for building fused pyranone systems.

An alternative approach to fused systems from a pre-formed 4H-pyran-4-one could involve intramolecular C-C bond formation reactions. For instance, a this compound derivative bearing appropriate functional groups on the benzyl rings could undergo an intramolecular cyclization to form a fused polycyclic system.

Furthermore, C-C coupling reactions can be instrumental in the synthesis of fused pyranones. For example, a di-halo substituted this compound could undergo a tandem or sequential coupling reaction with a bifunctional reagent to construct a new ring fused to the pyranone core. The Sonogashira coupling, in particular, has been utilized to synthesize fused pyranone systems through the coupling of a halo-pyranone with a terminal alkyne, followed by an intramolecular cyclization. This strategy offers a powerful method for the construction of complex, fused heterocyclic architectures based on the this compound scaffold.

Biomimetic Synthesis Approaches to Pyranone Derived Structures

Relevance of Pyranone Scaffolds in Natural Product Biosynthesis

The 4H-pyran-4-one ring system and its derivatives are fundamental structural motifs found in a vast array of natural products isolated from diverse sources, including fungi, bacteria, and plants. These compounds, often classified as polyketides, exhibit a wide spectrum of significant biological activities, such as antimicrobial, cytotoxic, antioxidant, and anti-inflammatory properties. The prevalence and bioactivity of these scaffolds underscore their importance as targets for synthetic chemistry.

In nature, the biosynthesis of the pyranone ring is predominantly carried out by large multifunctional enzymes known as polyketide synthases (PKS). nih.govmdpi.com The conserved biosynthetic logic involves the sequential condensation of simple carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to form a linear poly-β-keto chain. nih.govfrontiersin.org This flexible polyketide intermediate is then regioselectively folded and cyclized to generate the characteristic six-membered pyranone ring, often followed by further enzymatic modifications like oxidation, reduction, or glycosylation to create structural diversity. nih.govmdpi.com This natural strategy of building complexity from simple precursors provides a rich source of inspiration for laboratory synthesis.

Biomimetic Routes to Complex Pyranone-Containing Natural Products

Drawing inspiration from proposed biosynthetic pathways, chemists have developed innovative biomimetic strategies to assemble complex pyranone-containing natural products. These routes often involve cascade reactions, where a single synthetic precursor is transformed into a complex structure through a series of intramolecular reactions that mirror the proposed natural sequence.

A prominent example is the total synthesis of (+)-torreyanic acid, a complex quinone epoxide dimer isolated from the endophytic fungus Pestalotiopsis microspora. acs.orgnih.govmdpi.com The biosynthetic hypothesis suggested that this molecule arises from the dimerization of a monomeric 2H-pyran intermediate. mdpi.com This intermediate, in turn, was proposed to form via an oxa-6π electrocyclization of a quinone epoxide precursor. mdpi.com The successful laboratory synthesis validated this hypothesis by employing a biomimetic cascade initiated by the oxidation of a chiral alcohol. This triggered a spontaneous electrocyclization to form the key 2H-pyran monomers, which then underwent a subsequent Diels-Alder dimerization to furnish the complex carbon skeleton of (+)-torreyanic acid. acs.orgmdpi.comacs.org

Another compelling case involves a family of marine polypropionates, including 9,10-deoxytridachione (B1244828) and ocellapyrone A. nih.govacs.org A biomimetic hypothesis proposed that these structurally diverse natural products could all originate from a single, linear all-(E)-tetraene-pyrone polyketide precursor. nih.govacs.org Synthetic chemists successfully prepared this precursor and demonstrated that under various thermal and photochemical conditions, it could be converted into several members of the natural product family through a series of pericyclic reactions, including isomerizations and electrocyclizations. nih.govacs.org

Natural Product FamilyBiomimetic PrecursorKey Biomimetic Transformation(s)
(+)-Torreyanic Acid Chiral quinone alcoholOxidation, Oxa-6π electrocyclization, Diels-Alder dimerization acs.orgmdpi.com
Marine Polypropionates (e.g., 9,10-deoxytridachione)Linear all-(E)-tetraene-pyroneDouble-bond isomerization, Pericyclization cascade nih.govacs.org
Flavonoids (Benzopyranones)2'-Hydroxy chalconeAsymmetric annulation (isomerization) nih.gov

Polyketide Precursors and their Transformation in Biomimetic Pyranone Synthesis

The biosynthesis of pyranones by PKS enzymes provides a clear blueprint for biomimetic synthesis: the use of linear polycarbonyl compounds as precursors. In biosynthesis, the PKS machinery controls the assembly and folding of a polyketide chain to facilitate cyclization. nih.govfrontiersin.org In the laboratory, chemists design and synthesize stable, open-chain molecules that mimic these reactive polyketide intermediates.

These synthetic precursors are designed to undergo specific cyclization reactions to form the pyranone ring under controlled conditions. For instance, the biomimetic synthesis of 4-hydroxy-2-pyrones often utilizes the cyclization of 1,3,5-tricarbonyl compounds, directly mimicking the lactonization of a triketide intermediate generated by PKS. mdpi.com

In more complex biomimetic syntheses, the precursor is not a simple polycarbonyl chain but a more elaborate molecule poised for a cascade of transformations. In the synthesis of 9,10-deoxytridachione, the synthetic precursor was a tetraene-pyrone, a functionalized analogue of a natural polyketide chain. nih.govacs.org This carefully designed molecule contains the necessary functionality and stereochemistry to undergo a series of predictable pericyclic reactions, ultimately leading to the formation of the complex, polycyclic natural product. acs.org The success of these syntheses relies on the principle that the inherent chemical reactivity of the polyketide-like precursor, once unleashed, will guide the molecule toward the desired natural product structure.

Role of Photochemical and Thermal Electrocyclizations in Biomimetic Pathways

Electrocyclizations, a class of pericyclic reactions that form a σ-bond between the termini of a conjugated π-system, are crucial transformations in many biomimetic pyranone syntheses. rsc.org These reactions can be initiated by either heat (thermal) or light (photochemical), and their stereochemical outcomes are governed by the Woodward-Hoffmann rules, depending on the number of π-electrons involved. wikipedia.orgmasterorganicchemistry.com

Thermal Electrocyclizations: A key step in the biomimetic synthesis of (+)-torreyanic acid is a spontaneous thermal 6π-electron (oxa-6π) electrocyclization. mdpi.com This reaction proceeds through a disrotatory ring closure of the 1-oxatriene system within the quinone epoxide precursor to form the critical 2H-pyran intermediate. mdpi.com Such thermally induced cyclizations are common in biosynthetic pathways as they can occur without enzymatic catalysis, driven solely by the molecule's electronic structure. uh.edu

Photochemical Electrocyclizations: Photochemical conditions can unlock different reaction pathways. The biosynthesis of certain polyketide-derived natural products from mollusks, such as photodeoxytridachione, is believed to involve photochemical electrocyclizations. acs.orguh.edu It is proposed that a linear tetraene-pyrone precursor undergoes a photochemical 6π conrotatory electrocyclization to form the cyclohexadiene core of the molecule. nih.govuh.edu This hypothesis is supported by laboratory experiments where irradiation of synthetic precursors with UV light successfully yielded the natural product. acs.org Similarly, the biomimetic synthesis of briareolate ester B was achieved through a UVA-light-induced transannular oxa-6π electrocyclization. nih.gov

The stereochemical course of these reactions is predictable:

6π-electron systems (like hexatrienes): Undergo disrotatory closure thermally and conrotatory closure photochemically. masterorganicchemistry.comprinceton.edu

4n π-electron systems (e.g., 4π, 8π): Follow the opposite pattern, undergoing conrotatory closure thermally and disrotatory closure photochemically. rsc.orgmasterorganicchemistry.com

This predictable stereocontrol makes electrocyclizations powerful and elegant tools in the biomimetic synthesis of complex pyranone-containing natural products. rsc.org

Advanced Research Applications and Emerging Directions

Chemical Biology Applications of Pyranone Scaffolds

The pyranone skeleton is a fundamental structural motif found in a multitude of natural products, including flavonoids, coumarins, and xanthones, which exhibit a wide range of biological activities. nih.goviosrjournals.org This natural prevalence has inspired scientists to use the pyranone scaffold as a foundation for developing new therapeutic agents and research tools. nih.govnih.govnorthwestern.edu The inherent bioactivity of pyran-based compounds makes them essential structures for creating molecules with high activity. nih.gov

The structural and photophysical properties of pyranones make them excellent candidates for the development of chemical probes. These tools are crucial for detecting and imaging specific analytes within biological and environmental systems.

A notable example is the development of a novel ratiometric fluorescent probe for detecting Aluminum ions (Al³⁺) based on a pyrone-fused tricyclic scaffold. researchgate.net This probe, ethyl 11-imino-1-oxo-3-phenyl-1H,11H-pyrano[4,3-b]quinolizine-5-carboxylate (PQ), exhibits a distinct blue shift in its fluorescence emission from 505 nm to 457 nm upon binding with Al³⁺. researchgate.net This shift is accompanied by a visible color change from green to blue, allowing for sensitive and selective detection. researchgate.net The fluorescence intensity ratio at these two wavelengths increases in a manner dependent on the Al³⁺ concentration, demonstrating its utility as an effective ratiometric sensor. researchgate.net

Beyond ion detection, 4H-pyran derivatives have been synthesized and evaluated for a range of biological activities, including anti-mycobacterial and antifungal properties. nih.gov The versatility of the 4H-pyran scaffold allows for the synthesis of large libraries of compounds, which can be screened to identify new chemical entities for drug discovery and as tools for biological studies. researchgate.net

Understanding the relationship between the chemical structure of pyranone derivatives and their biological activity is paramount for designing more effective and selective molecules. nih.gov Structure-activity relationship (SAR) studies help to identify the key structural features responsible for a compound's function, guiding the rational design of new analogues with improved properties. nih.gov

In the context of Alzheimer's disease, SAR analysis of pyran derivatives has been instrumental. nih.gov By systematically modifying the pyran scaffold and analyzing the impact on biological activity against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), researchers can design more potent inhibitors. nih.gov Similarly, structural modifications on dibenzopyranone molecules have been performed to study the SAR for developing selective estrogen receptor modulators (SERMs), which are crucial for conditions like osteoporosis. globaljournals.org These studies highlight how subtle changes to the pyranone core and its substituents can fine-tune the molecule's interaction with biological targets. nih.govglobaljournals.org

Derivative ClassStructural FeatureBiological Activity OutcomeSource
4H-Pyran Derivatives Varied substitutions on the pyran ringModulation of anti-Alzheimer's activity (AChE/BuChE inhibition) nih.gov
Dibenzopyranones Modifications at C-3, 6, 8, and 9 positionsDevelopment of Selective Estrogen Receptor Modulators (SERMs) globaljournals.org
4H-Pyran Derivatives Introduction of specific functional groupsEnhancement of antibacterial and antioxidant properties mdpi.com

Applications in Organic Electronics and Photonic Materials

Organic materials are playing an increasingly important role in the fields of electronics and photonics due to their potential for creating flexible, lightweight, and low-cost devices. mdpi.com Organic semiconductors, in particular, are being developed for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). sigmaaldrich.com

The conjugated π-system of the 4H-pyran-4-one core gives rise to favorable photophysical properties, making its derivatives attractive candidates for use as fluorescent materials. growingscience.comresearchgate.net These compounds have received considerable attention for their potential application in next-generation display technologies. researchgate.netresearchgate.net

Researchers have successfully synthesized a variety of fluorescent 2H-pyrone derivatives that emit light across the visible spectrum, including red, green, and blue, in both solution and solid states. researchgate.netresearchgate.net The light-emitting region for some 2H-pyrones ranges from 447 to 630 nm in the solid state. researchgate.net

A significant challenge in OLED technology is concentration quenching, where high concentrations of the emitter molecule lead to the formation of non-emissive aggregates (excimers), reducing device efficiency. koreascience.kr To overcome this, bulky substituents are often incorporated into the emitter's structure. Derivatives of DCJTB (4-(dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran), a widely used red emitter, have been synthesized with bulky adamantane (B196018) groups on the pyran moiety. koreascience.kr This large steric hindrance effectively prevents molecular aggregation, thereby reducing concentration quenching and improving the performance of the resulting OLEDs. koreascience.krsemanticscholar.org One such device achieved a maximum luminance of 8737 cd/m² and an emission peak at 638 nm. koreascience.krsemanticscholar.org

Pyranone DerivativeKey Structural FeatureApplication/PropertyEmission WavelengthSource
2H-Pyrone Derivatives Aryl acetyl groupsSolid-state fluorescence447-630 nm (solid) researchgate.netresearchgate.net
DCJTB Derivative (Red 2) Bulky adamantane group on pyran ringRed OLED emitter; reduced concentration quenching638 nm (EL) koreascience.krsemanticscholar.org
DCPXZ Phenoxazine moietyRed fluorescent dye for OLEDs616 nm (PL), 608 nm (EL) researchgate.netresearchgate.net

Catalysis and Ligand Design Involving 4H-Pyran-4-one Derivatives

The synthesis of the 4H-pyran-4-one scaffold often relies on advanced catalytic methods. The development of efficient and environmentally friendly catalysts is crucial for accessing these important heterocyclic molecules. mjbas.com Multicomponent reactions (MCRs) are frequently employed as they offer high atom economy and procedural simplicity for constructing the pyran ring system. growingscience.comresearchgate.net

A variety of catalysts have been successfully used for the one-pot synthesis of 4H-pyran derivatives, including:

Neodymium (III) oxide (Nd₂O₃): A reusable and efficient catalyst for 4H-pyran synthesis in an aqueous medium. mjbas.com

KOH-loaded Calcium Oxide (CaO): An effective catalyst for the solvent-free synthesis of 4H-pyrans, offering high yields in short reaction times. growingscience.comresearchgate.net

Magnetic Nanocatalysts: These allow for easy separation and recycling of the catalyst, aligning with the principles of green chemistry. researchgate.net

While often the target of catalytic synthesis, the pyranone structure itself, with its heterocyclic oxygen atom and carbonyl group, possesses the fundamental features of a ligand. These oxygen atoms can act as donor sites to coordinate with metal ions. By incorporating additional donor atoms, such as sulfur or nitrogen, into the substituents of the pyranone ring, researchers can design polydentate ligands for applications in coordination chemistry and catalysis. For instance, new podand derivatives of 4H-pyran-4-ones featuring sulfur atoms have been synthesized, demonstrating the potential to create novel ligands based on this versatile scaffold. asianpubs.org

Supramolecular Chemistry of Pyranone Systems

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. nih.gov The design of molecules that can self-assemble into larger, ordered structures is a key goal in this field, with applications in materials science, drug delivery, and catalysis. cnr.it

The 3,5-Dibenzyl-4H-pyran-4-one structure contains several features that can direct supramolecular assembly. The aromatic benzyl (B1604629) groups can participate in π–π stacking interactions, while the carbonyl oxygen can act as a hydrogen bond acceptor. These non-covalent interactions are fundamental to the formation of well-defined supramolecular architectures.

Direct evidence for these interactions is seen in the crystal structure of related compounds like 3,5-dihydroxy-2-methyl-4H-pyran-4-one. nih.gov In this molecule, the crystal packing is established and stabilized by a network of intermolecular and intramolecular hydrogen bonds, as well as weak π–π interactions between the pyran rings. nih.gov This demonstrates the inherent ability of the pyranone core to form ordered assemblies. The principles of host-guest chemistry and self-assembly seen in other aromatic and heterocyclic systems, such as the formation of two-dimensional supramolecular organic frameworks (SOFs), suggest the significant potential for pyranone derivatives in the construction of complex and functional supramolecular materials. rsc.org

Exploration of 4H-Pyran-4-one Derivatives in Advanced Organic Synthesis

The 4H-pyran-4-one scaffold, including derivatives such as this compound, represents a cornerstone in modern synthetic chemistry. Its prevalence in a wide array of biologically active molecules has spurred the development of sophisticated and efficient synthetic methodologies. Advanced organic synthesis focuses on creating molecular complexity with high efficiency, atom economy, and environmental compatibility. In this context, the synthesis of functionalized 4H-pyran-4-one derivatives is dominated by multicomponent reactions (MCRs), the use of novel catalytic systems, and the design of elegant cascade reactions.

A primary strategy in the advanced synthesis of 4H-pyran-4-one derivatives is the use of one-pot multicomponent reactions (MCRs). mjbas.combenthamdirect.com These reactions, where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are prized for their high efficiency, procedural simplicity, and atom economy. growingscience.com A common MCR for this scaffold involves the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound. nih.govnih.gov This approach allows for the rapid assembly of diverse molecular libraries by simply varying the initial components. mjbas.com

The drive towards sustainable and "green" chemistry has heavily influenced the synthesis of these heterocycles. nih.gov Researchers have developed protocols that utilize environmentally benign solvents like water, or even solvent-free conditions. mjbas.comijcce.ac.ir For instance, mechanochemical synthesis using ball milling has been shown to produce 4H-pyrans in high yields without the need for any solvent. nih.gov These green methodologies not only reduce environmental impact but also often simplify product purification. ijcce.ac.ir

The evolution of catalysis has been pivotal in advancing 4H-pyran-4-one synthesis. A diverse range of catalysts are employed to enhance reaction rates, yields, and selectivity under mild conditions. researchgate.net These include:

Heterogeneous Catalysts: Solid-supported catalysts, such as KOH loaded on calcium oxide or reusable silica (B1680970) nanoparticles, are advantageous due to their easy separation from the reaction mixture and potential for recycling. growingscience.comresearchgate.net

Nanocatalysts: Magnetic nanoparticles (e.g., CuFe2O4) and metal-organic frameworks (MOFs) offer high surface area and catalytic activity, often enabling reactions to proceed rapidly at room temperature. nih.govnih.govresearchgate.net

Organocatalysts: Natural biopolymers, like sodium alginate extracted from seaweed, have been successfully used as green organocatalysts, promoting the reaction in aqueous media. nih.gov

The table below summarizes various catalytic systems used in the multicomponent synthesis of 4H-pyran derivatives, highlighting the diversity of modern approaches.

Catalyst TypeSpecific Catalyst ExampleKey ReactantsReaction ConditionsAdvantagesYield (%)Reference(s)
Heterogeneous KOH loaded CaOAromatic aldehyde, malononitrile, ethyl acetoacetateSolvent-free, 60°CLow cost, easy separation, environmentally friendly~92% growingscience.com
Nanocatalyst CuFe2O4 Magnetic NanoparticlesAldehyde, malononitrile, 1,3-dicarbonylEthanol (B145695), refluxReusable, high efficiency, simple workupup to 95% researchgate.net
MOF Cu2(NH2-BDC)2(DABCO)Aldehyde, malononitrile, 1,3-dicarbonylSolvent-free, ball millingHigh yields, solvent-free, heterogeneous85-96% nih.gov
Organocatalyst Sodium AlginateBenzaldehyde derivatives, malononitrile, 1,3-dicarbonylWater, room temperatureGreen, biodegradable, mild conditionsup to 97% nih.gov
Rare Earth Oxide Neodymium(III) oxide (Nd2O3)Aromatic aldehyde, β-ketoesterWater, refluxRecyclable, efficient, short reaction timesup to 93% mjbas.com

Beyond MCRs, cascade reactions (or domino reactions) represent another frontier in the synthesis of complex molecules based on the 4H-pyran scaffold. acs.org These processes involve two or more bond-forming transformations that occur sequentially in one pot without isolating intermediates. nih.gov Researchers have designed novel organocatalytic cascade reactions to construct intricate polycyclic 4H-pyran systems with high stereoselectivity. researchgate.net Such strategies enable the creation of multiple stereogenic centers, including quaternary carbons, in a single, highly controlled operation, providing rapid access to complex molecular architectures that would otherwise require lengthy, linear synthetic sequences. nih.govresearchgate.net

Future Research Directions and Outlook

Unexplored Synthetic Pathways for 3,5-Dibenzyl-4H-pyran-4-one

While classical methods for the synthesis of 4H-pyran-4-ones exist, the exploration of more efficient, sustainable, and diverse synthetic routes to this compound is a crucial area for future investigation. Key avenues for exploration include:

Multicomponent Reactions (MCRs): The development of one-pot, multicomponent strategies for the direct assembly of the this compound core would offer significant advantages in terms of atom economy and operational simplicity. mjbas.com Future work could focus on designing novel MCRs that utilize readily available starting materials to construct the target molecule in a single synthetic operation.

Green Catalysis: The use of environmentally benign and reusable catalysts presents a significant opportunity. nih.gov Research into solid acid catalysts, ionic liquids, or even biocatalysts for the cyclization and derivatization reactions could lead to more sustainable synthetic protocols. tandfonline.com For instance, investigating the efficacy of various catalysts in the synthesis of 4H-pyran derivatives could pave the way for greener production methods. mjbas.com

Photocatalysis and Flow Chemistry: The application of modern synthetic technologies such as photocatalysis and continuous flow chemistry could enable highly efficient and scalable syntheses. These techniques can offer precise control over reaction parameters, potentially leading to higher yields and purities of this compound.

A comparative overview of potential synthetic approaches is presented in Table 1.

Synthetic ApproachPotential AdvantagesKey Research Focus
Multicomponent ReactionsHigh atom economy, operational simplicity, diversity-oriented synthesisDesign of novel reaction cascades, optimization of reaction conditions
Green CatalysisUse of reusable and non-toxic catalysts, milder reaction conditionsDevelopment of novel solid acid, ionic liquid, or biocatalytic systems
Modern Synthetic TechnologiesHigh efficiency and scalability, precise reaction control, improved safetyApplication of photocatalysis and continuous flow reactors

Advanced Mechanistic Studies of Pyranone Reactivity

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is paramount for its rational application and the design of new transformations. Future mechanistic studies should focus on:

Elucidation of Reaction Intermediates: Advanced spectroscopic techniques, such as in-situ NMR and transient absorption spectroscopy, could be employed to identify and characterize key reactive intermediates in the formation and subsequent reactions of the pyranone ring. clockss.orgrsc.org This could provide crucial insights into the reaction pathways and help in optimizing reaction conditions.

Kinetics and Thermodynamic Studies: Detailed kinetic analysis of the synthetic routes will help in understanding the rate-determining steps and the influence of various parameters on the reaction outcome. nih.gov Thermodynamic studies will provide valuable information on the stability of intermediates and products, aiding in the design of more efficient synthetic strategies.

Isotope Labeling Studies: The use of isotopically labeled starting materials can be a powerful tool to trace the fate of individual atoms throughout the reaction sequence, providing unambiguous evidence for proposed reaction mechanisms.

Integration of Computational and Experimental Approaches in Pyranone Research

The synergy between computational modeling and experimental work is a powerful paradigm for accelerating research. mdpi.comnih.gov For this compound, this integrated approach can be particularly fruitful in several areas:

Predictive Synthesis Design: Density Functional Theory (DFT) calculations can be used to predict the feasibility of novel synthetic routes and to understand the role of catalysts in promoting specific transformations. covenantuniversity.edu.ngresearchgate.net This can guide experimental efforts towards the most promising synthetic strategies.

Understanding Reactivity and Selectivity: Computational studies can provide detailed insights into the electronic structure and reactivity of the pyranone core. mdpi.comresearchgate.net This knowledge can be used to predict the regioselectivity and stereoselectivity of its reactions, facilitating the design of targeted modifications. For instance, in silico studies have been used to predict the biological activity and toxicity of other pyranone derivatives. researchgate.net

Spectroscopic Characterization: Computational modeling can aid in the interpretation of experimental spectroscopic data (NMR, IR, etc.), leading to a more accurate and complete structural characterization of this compound and its derivatives. covenantuniversity.edu.ng

Novel Applications of Pyranone Scaffolds in Emerging Scientific Fields

The unique structural features of the 4H-pyran-4-one scaffold suggest a wide range of potential applications for this compound in various scientific disciplines. iosrjournals.orgresearchgate.net Future research should explore its potential in:

Medicinal Chemistry: The pyranone core is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a broad spectrum of biological activities. researchgate.netresearchgate.netfrontiersin.org The dibenzyl substitution pattern of the target molecule could impart interesting pharmacological properties. Future studies should involve the synthesis of a library of derivatives and their screening for anticancer, anti-inflammatory, or antimicrobial activities. researchgate.net The potential of pyranone scaffolds as anti-tuberculosis and anti-HIV agents has also been noted. nih.govtandfonline.com

Materials Science: Pyranone derivatives have shown promise as building blocks for fluorescent materials and organic light-emitting diodes (OLEDs). researchgate.net The extended conjugation provided by the benzyl (B1604629) groups in this compound might lead to interesting photophysical properties. Research into its fluorescence, phosphorescence, and potential as an organic semiconductor is warranted. The development of pyrone-fused tricyclic scaffolds for fluorescent probes is an active area of research. researchgate.net

Agrochemicals: The structural similarity of pyranones to some natural products with herbicidal or insecticidal activity suggests that this compound and its analogs could be explored for applications in agriculture.

The potential applications are summarized in Table 2.

FieldPotential ApplicationRationale
Medicinal ChemistryAnticancer, anti-inflammatory, antimicrobial agentThe pyranone scaffold is a known pharmacophore. researchgate.netresearchgate.netfrontiersin.org
Materials ScienceFluorescent material, organic semiconductorExtended π-conjugation from benzyl groups may impart useful photophysical properties. researchgate.net
AgrochemicalsHerbicide, insecticideStructural similarity to bioactive natural products.

Q & A

Basic: What established synthetic routes are available for 3,5-Dibenzyl-4H-pyran-4-one, and how are intermediates characterized?

A multi-step synthesis typically involves cyclization reactions followed by benzylation. For example, derivatives of pyran-4-one can be synthesized via base-assisted cyclization of substituted dihydro-2H-pyrrol-2-ones, with benzyl groups introduced using benzyl halides or via Friedländer reactions . Intermediates are characterized using 1H^1H and 13C^{13}C NMR to confirm regiochemistry and purity. High-resolution mass spectrometry (HRMS) and FTIR further validate molecular weight and functional groups .

Advanced: How can computational methods resolve contradictions in spectral data for this compound derivatives?

Quantum chemical calculations (e.g., density functional theory, DFT) predict molecular conformations and NMR chemical shifts, which can be cross-referenced with experimental 1H/13C^1H/^{13}C NMR data to resolve ambiguities. For instance, discrepancies in diastereomer assignments can be addressed by comparing computed vs. observed coupling constants or chemical environments . Software like Gaussian or ORCA is recommended for modeling .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., benzyl CH2_2 at δ 3.5–4.0 ppm), while 13C^{13}C NMR confirms carbonyl (C=O) signals near δ 170–180 ppm .
  • FTIR : A strong absorption band at ~1640–1680 cm1^{-1} confirms the C=O stretch .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ for C19_{19}H18_{18}O2_2: calculated 278.1307, observed 278.1305) .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Catalyst Screening : Use palladium catalysts (e.g., Pd/C) for selective benzylation while avoiding over-substitution .
  • Temperature Control : Maintain reflux temperatures (e.g., 70–80°C) for cyclization steps to prevent decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in Michael-type additions .
  • Byproduct Analysis : Monitor reactions via TLC or HPLC and isolate intermediates before side reactions occur .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Static Control : Use grounded equipment to prevent ignition during solvent handling .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to limit inhalation of vapors .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via approved waste streams .

Advanced: How should researchers address discrepancies in chromatographic retention times for this compound analogs?

Retention data variability in GC or HPLC can arise from column polarity or temperature programs. For example:

  • Non-polar columns (e.g., DB-5) may separate isomers better than polar phases .
  • Gradient elution (e.g., 5°C/min ramp) improves resolution of diastereomers .
  • Internal standards (e.g., n-alkanes) calibrate retention indices for reproducibility .

Advanced: What strategies validate the biological activity of this compound derivatives?

  • Mutagenicity Assays : Use Ames tests with Salmonella strains to assess DNA damage potential .
  • Enzyme Inhibition Studies : Screen against acetylcholinesterase (AChE) for neuroactivity using Ellman’s method .
  • Dose-Response Analysis : Quantify IC50_{50} values via nonlinear regression of activity data .

Basic: How are melting points used to assess purity of this compound derivatives?

Sharp melting points (e.g., 209–211°C for dihydro-2H-pyrrol-2-ones) indicate high purity. Broad or depressed ranges suggest impurities, necessitating recrystallization (e.g., from ethanol/water) or column chromatography .

Advanced: What analytical workflows combine spectroscopy and chromatography for comprehensive characterization?

HPLC-PDA-MS : Couples separation with UV/Vis and mass detection to identify isomers and degradation products.

2D NMR (e.g., HSQC, COSY) : Resolves overlapping signals in complex mixtures .

X-ray Crystallography : Confirms absolute configuration for chiral derivatives .

Advanced: How can researchers resolve conflicting data in thermal stability studies?

  • TGA-DSC : Simultaneous thermogravimetric and calorimetric analysis quantifies decomposition temperatures.
  • Kinetic Modeling : Apply the Kissinger method to determine activation energies for degradation pathways .
  • Replicate Studies : Control humidity and oxygen levels to isolate environmental effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.